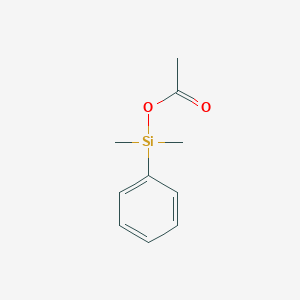

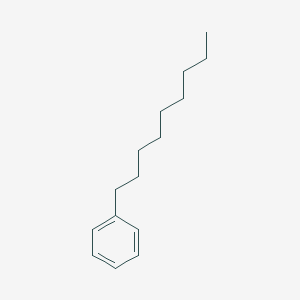

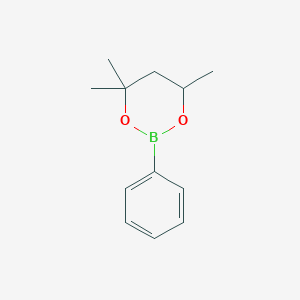

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

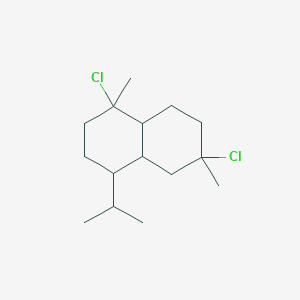

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C12H17BO2 and its molecular weight is 204.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Superior Building Blocks in Coupling Reactions

"4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane" has been identified as a superior reagent compared to traditional vinylboronate esters due to its enhanced stability and reactivity. This compound shows improved selectivity for Heck versus Suzuki coupling with aryl iodides and bromides, facilitating easier preparation and storage. Such attributes make it a valuable two-carbon building block for vinylboronate Heck couplings, highlighting its potential in synthesizing complex organic molecules (Lightfoot et al., 2003).

Synthesis and Derivative Formation

The synthesis and characterization of "2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane" have been explored, with studies indicating its lesser reactivity compared to dimethyl acetyleneboronate. This compound's derivatives, such as catalytic hydrogenation products and Diels-Alder adducts, underscore its versatility in organic synthesis (Woods & Strong, 1967).

Enhanced Borylation Techniques

Research has demonstrated that "4,4,6-Trimethyl-1,3,2-dioxaborinane" serves as a stable and cost-effective reagent for borylation, partnering effectively with Buchwald's palladium catalyst to produce boronic esters from reactive aryl halides. This method offers a simple and fast approach to borylation, yielding stable, easily purified products, which is significant for the synthesis of various boronic esters (PraveenGanesh et al., 2010).

Palladium-Catalyzed Borylation

The palladium-catalyzed borylation of aryl iodides using "4,4,6-Trimethyl-1,3,2-dioxaborinane" illustrates the compound's adaptability to mild reaction conditions, allowing for a wide range of functional groups to be tolerated. This process efficiently produces boronic esters, which can be further used in the synthesis of biaryls, demonstrating the reagent's practicality in complex organic syntheses (Murata et al., 2007).

Conformational and Reactivity Studies

Studies on the conformational analysis and reactivity of "4,4,6-Trimethyl-1,3,2-dioxaborinane" derivatives have provided insights into their structural dynamics and chemical behavior. These investigations help in understanding the underlying mechanisms of their reactions and potential applications in creating novel compounds with desired properties (Kuznetsov, 2011).

Safety and Hazards

Properties

IUPAC Name |

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVGJPLXHEIAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550657 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15961-35-0 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.